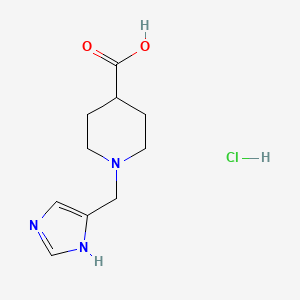
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride, also known as PIPAC hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 268.77 g/mol. PIPAC hydrochloride is a derivative of imidazole and piperidine, which are two important organic compounds used in various chemical reactions.
作用機序
The mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of bacteria, fungi, and viruses, and has been used to treat infections caused by these microorganisms. 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride in lab experiments is its versatility. It can be used in a wide range of applications, from antimicrobial assays to cancer research. However, one limitation of using 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride. One area of interest is the development of new drugs based on 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, particularly for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, which could lead to a better understanding of its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, particularly in animal models and human clinical trials.
合成法
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride can be synthesized by reacting 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid with hydrochloric acid. The reaction takes place in a solvent such as water or ethanol, and the resulting product is then purified through crystallization or chromatography.
科学的研究の応用
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has also been shown to have anticancer activity, particularly in the treatment of lung and breast cancer.
特性
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9;/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBOEZRSXUTQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
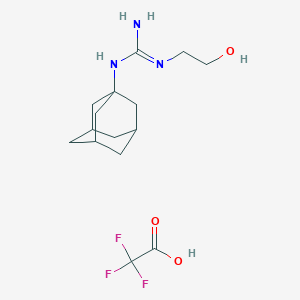

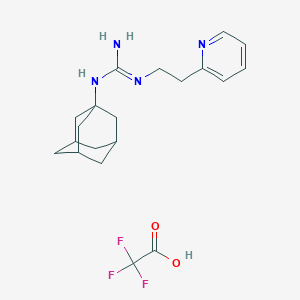
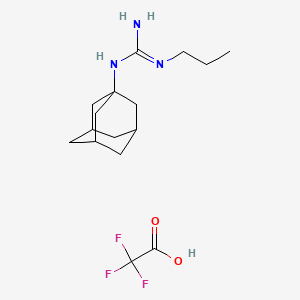
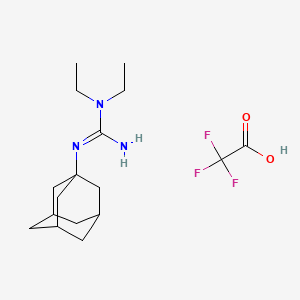

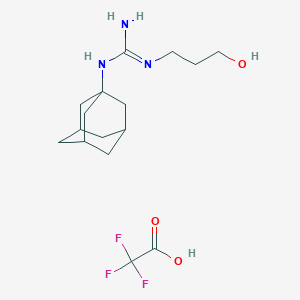
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)